molecular formula C7H14O2 B12367055 2-Methylbutyl acetate-d3

2-Methylbutyl acetate-d3

Cat. No.: B12367055
M. Wt: 133.20 g/mol
InChI Key: XHIUFYZDQBSEMF-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutyl acetate-d3 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into 2-Methylbutyl acetate. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .

Industrial Production Methods

The industrial production of this compound involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the purity and stability of the final product. The compound is then purified and packaged for use in scientific research .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyl acetate-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbutyl acetate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Methylbutyl acetate-d3 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to track and quantify the compound’s behavior in various systems. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights into their mechanisms of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbutyl acetate-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior and interactions .

Properties

Molecular Formula

C7H14O2

Molecular Weight

133.20 g/mol

IUPAC Name

2-(trideuteriomethyl)butyl acetate

InChI

InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/i2D3

InChI Key

XHIUFYZDQBSEMF-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)COC(=O)C

Canonical SMILES

CCC(C)COC(=O)C

Origin of Product

United States

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